Hypochlorous acid, propyl ester

Description

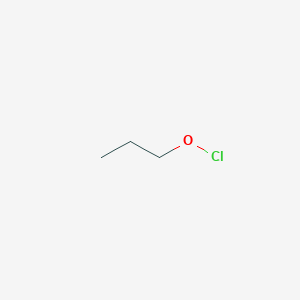

Structure

2D Structure

3D Structure

Properties

CAS No. |

25538-50-5 |

|---|---|

Molecular Formula |

C3H7ClO |

Molecular Weight |

94.54 g/mol |

IUPAC Name |

propyl hypochlorite |

InChI |

InChI=1S/C3H7ClO/c1-2-3-5-4/h2-3H2,1H3 |

InChI Key |

PMYRRVREJIBUQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCl |

Origin of Product |

United States |

Synthetic Methodologies for Hypochlorous Acid, Propyl Ester

Direct Synthesis Approaches

Direct synthesis methods focus on the straightforward reaction of a propyl alcohol with a chlorinating agent to form the desired ester.

Synthesis via Reaction of Propanol (B110389) with Hypochlorous Acid Systems

The reaction of propanol with hypochlorous acid (HOCl) or its salts, such as sodium hypochlorite (B82951) (NaOCl), is a primary route to propyl hypochlorite. icheme.orgorgsyn.org The process typically involves the careful mixing of the alcohol with an aqueous solution of the hypochlorite. icheme.org For instance, t-butyl hypochlorite can be synthesized by reacting t-butyl alcohol with a commercial bleach solution in the presence of glacial acetic acid. orgsyn.org This method can be adapted for the synthesis of other alkyl hypochlorites, including propyl hypochlorite. orgsyn.org The reaction is often carried out at reduced temperatures to control its exothermic nature and to minimize the decomposition of the unstable product. orgsyn.org

The purity of the resulting alkyl hypochlorite can be high, and the method avoids the use of hazardous chlorine gas. orgsyn.org The strength of commercial hypochlorite solutions can vary, which may affect the reaction yield. orgsyn.org

Table 1: Synthesis of t-Butyl Hypochlorite via Hypochlorous Acid System

| Reactants | Reagents | Conditions | Product | Purity |

| t-Butyl alcohol | Commercial bleach solution (5.25% NaOCl), Glacial acetic acid | Rapid stirring, <10°C | t-Butyl hypochlorite | 99–100% |

This table is based on a procedure for t-butyl hypochlorite, which is analogous to the synthesis of propyl hypochlorite. orgsyn.org

Exploration of Alkyl Hypochlorite Formation from Alcohols and Chlorine Gas under Controlled Conditions

An alternative direct method involves the reaction of alcohols with chlorine gas. orgsyn.org This approach requires careful temperature control to prevent runaway reactions. orgsyn.org The reaction is typically performed by passing chlorine gas through an alkaline solution of the alcohol. orgsyn.org While this method can produce alkyl hypochlorites, it presents significant safety hazards associated with handling chlorine gas and the potential for explosive reactions if the temperature is not properly managed. orgsyn.org

Formation as Reactive Intermediates in Organic Transformations

Propyl hypochlorite can also be generated in-situ as a transient, reactive species that is consumed in a subsequent reaction.

In-situ Generation of Propyl Hypochlorite, exemplified by 1-propanol (B7761284) oxidation with carbon tetrachloride in quinoline (B57606) synthesis

While direct evidence for the in-situ generation of propyl hypochlorite in quinoline synthesis from 1-propanol and carbon tetrachloride is not extensively detailed in the provided search results, the oxidation of alcohols is a key transformation in organic synthesis. nih.gov The oxidation of 1-propanol can lead to propionaldehyde (B47417) and subsequently propionic acid using various oxidizing agents. nih.govwikipedia.org In the context of quinoline synthesis, which often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds, the in-situ formation of an oxidizing agent or a reactive intermediate that facilitates the necessary transformations is plausible. The specific role of carbon tetrachloride in conjunction with 1-propanol would likely involve radical or oxidative processes where a transient propyl hypochlorite species could potentially be formed, though other reactive chlorine species might also be involved.

General Considerations for Alkyl Hypochlorite Synthesis Optimization

Optimizing the synthesis of alkyl hypochlorites requires careful consideration of the reaction environment and the use of additives.

Influence of Reaction Medium and Additives on Ester Formation

The choice of reaction medium and the presence of additives can significantly impact the formation and stability of alkyl hypochlorites. The synthesis is often performed in a two-phase system, where the alkyl hypochlorite is extracted into an organic solvent as it is formed. sciencemadness.org This can help to separate the product from the aqueous phase and minimize decomposition. sciencemadness.org For example, a solution of ethyl hypochlorite in carbon tetrachloride was found to be relatively stable. sciencemadness.org

The pH of the reaction medium is a critical factor. icheme.org Acidic conditions can catalyze the decomposition of alkyl hypochlorites. icheme.org In the synthesis using sodium hypochlorite, the addition of an acid like acetic acid is used to generate hypochlorous acid in situ. orgsyn.org However, the pH must be carefully controlled to favor ester formation over decomposition or other side reactions. The presence of certain metals can also catalyze the decomposition of alkyl hypochlorites. icheme.org

Additives can be used to improve the efficiency and safety of the reaction. For instance, in the oxidation of alcohols using sodium hypochlorite, phase transfer catalysts can be employed when dealing with lipophilic alcohols in a biphasic reaction mixture. youtube.com In some cases, the use of a drying agent like anhydrous magnesium sulfate (B86663) has been shown to improve the yield of desired products by removing water, which can participate in side reactions. clockss.org

Table 2: Factors Influencing Alkyl Hypochlorite Synthesis

| Factor | Influence | Examples/Considerations |

| Reaction Medium | Affects product stability and separation. | Two-phase systems (e.g., water/carbon tetrachloride) can be used for extraction. sciencemadness.org |

| pH | Critical for both formation and stability. | Acidic conditions can generate HOCl from NaOCl but also catalyze decomposition. icheme.orgorgsyn.org |

| Temperature | Controls reaction rate and product stability. | Low temperatures are generally preferred to minimize decomposition. orgsyn.org |

| Additives | Can enhance yield and facilitate the reaction. | Phase transfer catalysts for lipophilic alcohols; drying agents to remove water. youtube.comclockss.org |

| Purity of Reagents | Can affect yield. | The concentration of commercial hypochlorite solutions can vary. orgsyn.org |

Role of Temperature and pH in Alkyl Hypochlorite Preparations

The synthesis of alkyl hypochlorites, including propyl hypochlorite, is a delicate process where temperature and pH are critical control parameters. These factors significantly influence the reaction's yield, the stability of the resulting product, and the prevention of hazardous side reactions. The decomposition of alkyl hypochlorites is complex and can be affected by multiple factors, including temperature, pH, light, and the presence of metals. icheme.org

Role of Temperature

Temperature control is paramount in the preparation of alkyl hypochlorites due to their inherent thermal instability. epa.gov The synthesis and handling of these compounds are typically conducted at low temperatures to mitigate the risk of rapid, exothermic decomposition.

Detailed research findings indicate that the decomposition of lower alkyl hypochlorites is strongly exothermic. icheme.org For instance, the decomposition of methyl hypochlorite can theoretically generate an adiabatic temperature rise of over 1000 K, accompanied by a significant generation of gas, which could lead to substantial over-pressurization. icheme.org While propyl hypochlorite is a higher homologue, the potential for thermal runaway remains a significant consideration.

Experimental procedures for similar compounds underscore the importance of low temperatures. For example, the preparation of t-butyl hypochlorite specifies that the reaction flask should be cooled in an ice bath until the temperature drops below 10°C. orgsyn.org Warnings in the literature for this synthesis caution against allowing the reaction temperature to exceed 20°C to prevent vigorous decomposition. orgsyn.org The stability of hypochlorite solutions, which are often precursors in these syntheses, is also highly dependent on temperature; reducing the storage temperature by just 5°C can decrease the rate of disproportionation by a factor of two. google.com Conversely, increasing the temperature enhances the decomposition rate of hypochlorite solutions. acs.orgnih.gov

Table 1: Effect of Temperature on Alkyl Hypochlorite Preparation and Stability

| Parameter | Observation | Source(s) |

|---|---|---|

| Synthesis Temperature | Preparation is conducted at low temperatures (e.g., below 10°C) to control the reaction. | orgsyn.org |

| Thermal Stability | Alkyl hypochlorites are thermally unstable; decomposition is strongly exothermic. | icheme.orgepa.gov |

| Decomposition Rate | The rate of decomposition increases with temperature. | acs.orgnih.gov |

| Storage Stability | A 5°C reduction in temperature can halve the disproportionation rate of precursor solutions. | google.com |

Role of pH

The pH of the reaction medium is another critical variable that dictates the stability of both the hypochlorite precursor and the final alkyl hypochlorite ester. The decomposition of alkyl hypochlorites is known to be catalyzed by the presence of acids, such as hydrochloric acid (HCl), which may be generated during decomposition. icheme.org

For the precursor sodium hypochlorite solutions, maximum stability is achieved in a distinctly alkaline environment, typically between a pH of 11 and 13. google.comforceflowscales.comgoogle.com In this pH range, the hypochlorite is stable, minimizing degradation before it can react with the alcohol. forceflowscales.com As the pH decreases, the stability of the hypochlorite solution diminishes. nih.gov The shelf life of a hypochlorite solution decreases exponentially at a pH below 8.5. nih.gov

The pH determines the equilibrium between the hypochlorite ion (OCl⁻) and hypochlorous acid (HOCl). chemicalbook.comresearchgate.net The pKa for this equilibrium is approximately 7.6. researchgate.net

HOCl ⇌ H⁺ + OCl⁻

Table 2: Influence of pH on Hypochlorite Stability

| pH Range | Predominant Species | Stability | Implication for Synthesis | Source(s) |

|---|---|---|---|---|

| > 11 | OCl⁻ | High | Stable precursor solution. | google.comforceflowscales.comnih.gov |

| 8.5 - 11 | OCl⁻ > HOCl | Moderate | Reduced stability; shelf life decreases. | nih.gov |

| < 7.6 | HOCl > OCl⁻ | Low | HOCl is available for reaction but is less stable; decomposition accelerates. | icheme.orgnih.govresearchgate.net |

Reactivity and Reaction Mechanisms of Hypochlorous Acid, Propyl Ester

Oxidative Transformations Mediated by Propyl Hypochlorite (B82951)

Propyl hypochlorite is an effective oxidant for various functional groups. Its utility in converting alcohols to carbonyl compounds and esters is a notable aspect of its chemical behavior.

Oxidation of Primary Alcohols to Aldehydes (e.g., propanal) and Subsequent Ester Formation (e.g., propyl propanoate)

Propyl hypochlorite can oxidize primary alcohols, such as propanol (B110389), to their corresponding aldehydes, like propanal. passmyexams.co.uk This transformation is a crucial step in organic synthesis. The general mechanism for the oxidation of a primary alcohol to an aldehyde using hypochlorite involves the formation of an alkyl hypochlorite intermediate, followed by an elimination reaction. khanacademy.orgmasterorganicchemistry.com

The process begins with the activation of the alcohol. In an acidic medium, the alcohol's hydroxyl group can be protonated. The hypochlorite then attacks the carbon atom bearing the hydroxyl group in a manner analogous to an SN2 reaction, displacing the protonated alcohol group. youtube.com A base present in the solution then abstracts a proton from the carbon, leading to the formation of a carbon-oxygen double bond and the departure of the chloride ion, yielding the aldehyde. youtube.comacs.org

The aldehyde formed, in this case, propanal, can undergo further oxidation in the presence of excess propyl hypochlorite and propanol to form the corresponding ester, propyl propanoate. Research on analogous alkyl hypochlorites, such as tert-butyl hypochlorite, demonstrates that the oxidation of primary alcohols can yield esters directly. rsc.orgrsc.orgresearchgate.net This is believed to be a three-step process where the initially formed aldehyde is converted to an acyl chloride intermediate, which then reacts with the alcohol present to form the ester. rsc.orgrsc.orgresearchgate.net

Table 1: Oxidation of Propan-1-ol

| Reactant | Reagent | Intermediate Product | Final Product (with further oxidation) |

|---|---|---|---|

| Propan-1-ol | Propyl hypochlorite | Propanal | Propyl propanoate |

General Scope of Alkyl Hypochlorites in Oxidizing Secondary Alcohols to Ketones and Primary Alcohols to Esters

The utility of alkyl hypochlorites extends beyond a single example. They are a general class of reagents for the oxidation of alcohols. Secondary alcohols are readily oxidized to ketones in high yields using hypochlorite solutions. chegg.compearson.com The mechanism is similar to the initial oxidation of primary alcohols, involving the formation of a hypochlorite ester intermediate followed by an E2-like elimination to yield the ketone. youtube.comyoutube.com Sodium hypochlorite is often used for this purpose due to its availability and the fact that it produces relatively harmless chloride ions as byproducts. chegg.com

The oxidation of primary alcohols can be controlled to favor either the aldehyde or the ester. Using an excess of the alcohol can help in trapping the intermediate aldehyde as it forms, leading to the ester. passmyexams.co.uk Conversely, distilling the aldehyde as it forms can prevent further oxidation. passmyexams.co.uk Studies with tert-butyl hypochlorite have shown that in the presence of an alcohol like methanol, primary alcohols are converted to methyl esters in very high yields. rsc.orgrsc.orgresearchgate.net

Table 2: General Alcohol Oxidation with Alkyl Hypochlorites

| Alcohol Type | Initial Product | Conditions for Further Oxidation | Final Product |

|---|---|---|---|

| Primary Alcohol | Aldehyde | Excess hypochlorite & alcohol | Ester |

| Secondary Alcohol | Ketone | N/A (ketones are generally stable to further oxidation under these conditions) | Ketone |

Oxidative Cleavage Reactions (General Hypochlorites)

Hypochlorite reagents are also capable of mediating oxidative cleavage of carbon-carbon bonds, a reaction that breaks down larger molecules into smaller fragments. masterorganicchemistry.com This type of reaction is particularly relevant for certain structural motifs, such as 1,2-diols (glycols) and some tertiary cycloalkanols. nih.govnih.govacs.org

For instance, sodium hypochlorite pentahydrate has been shown to efficiently cleave trans-cyclic glycols to form corresponding carbonyl compounds. nih.govacs.org This is noteworthy as trans-glycols are often resistant to cleavage by other common oxidants. The mechanism for oxidative cleavage often involves the formation of radical intermediates which can then rearrange, leading to the scission of C-C bonds. nih.govresearchgate.net In the case of tertiary cycloalkanols, treatment with tetramethylammonium (B1211777) hypochlorite can lead to ring-opening and the formation of ω-chloroalkyl aryl ketones. nih.govmdpi.com

Chlorination Pathways Involving Propyl Hypochlorite

In addition to its role as an oxidant, propyl hypochlorite is a potent chlorinating agent. It can introduce chlorine atoms into molecules through either electrophilic or radical-mediated pathways.

Electrophilic Chlorination Mechanisms with Unsaturated Systems (General Hypochlorous Acid/Hypochlorites)

Hypochlorous acid and its esters, like propyl hypochlorite, can react with unsaturated systems such as alkenes through an electrophilic addition mechanism. savemyexams.comlibretexts.org The carbon-carbon double bond of an alkene is an electron-rich region and acts as a nucleophile, attacking the electrophilic chlorine atom of the hypochlorite. savemyexams.comyoutube.com

This attack leads to the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the original double bond. masterorganicchemistry.commdpi.comclockss.org This intermediate is highly reactive and is subsequently attacked by a nucleophile. If the reaction is carried out in an inert solvent, the chloride ion will act as the nucleophile, resulting in a vicinal dihalide. masterorganicchemistry.com The attack occurs from the side opposite to the chloronium ion bridge, leading to anti-addition stereochemistry. libretexts.org If a nucleophilic solvent like water is used, it can attack the chloronium ion to form a halohydrin. masterorganicchemistry.com

Table 3: Electrophilic Addition to an Alkene (e.g., Propene)

| Reactant | Reagent | Intermediate | Product (in inert solvent) |

|---|---|---|---|

| Propene | Propyl hypochlorite | Propene chloronium ion | 1,2-Dichloropropane |

Radical-Mediated Chlorination Processes in Alkyl Hypochlorite Chemistry

Under the influence of UV light or heat, alkyl hypochlorites like propyl hypochlorite can undergo homolytic cleavage of the weak oxygen-chlorine bond to generate an alkoxy radical (propoxy radical) and a chlorine radical. wikipedia.orgsciencemadness.org This initiation step begins a radical chain reaction that can chlorinate alkanes. libretexts.orglibretexts.orgyoutube.com

The radical chain mechanism consists of three main stages:

Initiation: Homolytic cleavage of the O-Cl bond to form radicals. wikipedia.orglibretexts.org (CH₃CH₂CH₂OCl → CH₃CH₂CH₂O• + Cl•)

Propagation: A chlorine radical abstracts a hydrogen atom from an alkane (R-H) to form hydrogen chloride and an alkyl radical (R•). This alkyl radical then reacts with another molecule of propyl hypochlorite to yield the chlorinated alkane (R-Cl) and a new propoxy radical, which continues the chain. sciencemadness.orgacs.org (Cl• + R-H → HCl + R•) (R• + CH₃CH₂CH₂OCl → R-Cl + CH₃CH₂CH₂O•)

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.orglibretexts.org

This method is generally not highly selective, often leading to a mixture of chlorinated products, as the chlorine radical is highly reactive. libretexts.orgscientificupdate.com The reactivity of C-H bonds towards radical chlorination typically follows the order: tertiary > secondary > primary, reflecting the stability of the resulting alkyl radical. libretexts.org

Decomposition and Stability Studies of Propyl Hypochlorite

The stability of propyl hypochlorite, like other alkyl hypochlorites, is influenced by various factors, including temperature, light, and pH. Understanding its decomposition pathways is crucial for its safe handling and application.

Alkyl hypochlorites are known to be thermally unstable compounds. icheme.org Their decomposition is a complex process influenced by factors such as the presence of metals, pH, light, and temperature. icheme.org The decomposition is often autocatalytic and highly exothermic, with the potential for a significant temperature increase under conditions of low heat loss. icheme.org This process is also accompanied by the generation of a substantial amount of gas and volatile compounds. icheme.org

One proposed decomposition pathway for alkyl hypochlorites involves the formation of an ester and hydrogen chloride gas. For instance, methyl hypochlorite has been suggested to decompose into methyl formate (B1220265) and two moles of HCl. icheme.org However, the actual decomposition is more intricate than this simple pathway suggests. icheme.org

Photolytic decomposition is another significant degradation pathway for alkyl hypochlorites. icheme.org Exposure to light can initiate and accelerate the breakdown of these compounds. icheme.orgforceflowscales.com For example, a solution of ethyl hypochlorite in carbon tetrachloride was observed to lose 10% of its available chlorine over two days when exposed to diffused laboratory light at 20°C. sciencemadness.org Similarly, alkyl azides can undergo facile photodecomposition even under mild laboratory light, leading to the formation of aldehydes and monoacyl aminal rearrangement products. nih.gov

The decomposition of alkyl hypochlorites yields a variety of products. For tertiary alkyl hypochlorites, decomposition can lead to the formation of δ-chloro alcohols. researchgate.net In the case of tertiary cycloalkyl hypochlorites with five- or six-membered rings, β-cleavage occurs, resulting in the corresponding ω-chloro ketones. researchgate.net

While specific studies detailing the full range of degradation products for propyl hypochlorite are not extensively available in the provided search results, based on the general decomposition pathways of alkyl hypochlorites, it is plausible that its degradation would lead to products such as propanal and propyl propanoate. The formation of an ester (propyl propanoate) and an aldehyde (propanal) would be consistent with the proposed decomposition mechanisms involving rearrangement and oxidation reactions. For instance, the decomposition of methyl hypochlorite is suggested to form methyl formate. icheme.org By analogy, propyl hypochlorite could decompose to form propyl propanoate. The formation of aldehydes is also a known outcome of the decomposition of related compounds. nih.gov

The stability of hypochlorite solutions is highly dependent on pH. Generally, hypochlorite solutions are more stable in alkaline conditions, with an optimal pH range for stability between 11 and 12. forceflowscales.comwikipedia.org As the pH decreases, the stability of hypochlorite decreases. kuosiequipment.com

In aqueous solutions, hypochlorite exists in equilibrium with hypochlorous acid (HOCl). wikipedia.org The pKa of hypochlorous acid is approximately 7.5. uzh.ch At a pH below 7.4, the majority of the species is in the form of HOCl, while at a pH above 7.4, the hypochlorite ion (OCl⁻) predominates. wikipedia.org The decomposition rate increases at pH levels between 11 and 7 and rises sharply at a pH below 7. nih.gov The highest rate of decomposition to chlorate (B79027) and oxygen is observed around a neutral pH of 7.1. researchgate.net

The decomposition of hypochlorite can proceed through different pathways depending on the pH. At a pH below 9, the decomposition to chlorate is a third-order reaction, while at a pH above 10, it follows second-order kinetics. The uncatalyzed decomposition of hypochlorite to form chlorate and oxygen has been found to be a third-order reaction of the form r_i = k_i[HOCl]²[OCl⁻]. researchgate.net Another decomposition pathway involves the formation of oxygen, which is favored at higher pH. wikipedia.orgresearchgate.net

The presence of certain metal ions, such as copper, iron, nickel, and cobalt, can catalyze the decomposition of hypochlorite. forceflowscales.com These metals primarily catalyze the oxygen-producing decomposition reaction. forceflowscales.com

Table 1: Factors Affecting Hypochlorite Stability

| Factor | Effect on Stability | Optimal Condition for Stability |

|---|---|---|

| pH | Decreased stability at lower pH. kuosiequipment.com | pH 11-12 forceflowscales.comwikipedia.org |

| Temperature | Increased decomposition at higher temperatures. forceflowscales.com | Low temperatures forceflowscales.com |

| Light Exposure | Accelerates decomposition. forceflowscales.com | Storage in the dark forceflowscales.com |

| Metal Ions (Cu, Fe, Ni, Co) | Catalyze decomposition. forceflowscales.com | Low concentration of metal ions. forceflowscales.com |

| Concentration | Higher concentrations decompose faster. solenis.com | Lower concentrations solenis.com |

Investigations into Stereochemical Aspects of Hypochlorite Reactions (General Alkyl Hypochlorites)

The stereochemistry of reactions involving alkyl hypochlorites is an important aspect that determines the three-dimensional structure of the products. When a reaction occurs at a chiral center, the stereochemical outcome can be retention, inversion, or racemization.

If a bond to a chiral carbon is broken and a new bond is formed in a single, concerted step, the reaction will typically proceed with either retention or inversion of configuration. lumenlearning.com An example of this is the S_N2 reaction, which proceeds with inversion of stereochemistry. lumenlearning.com

However, if the reaction proceeds through an intermediate, such as a carbocation, the stereochemical integrity may be lost, leading to a racemic or partially racemized product. lumenlearning.com This is because the intermediate is often planar and can be attacked from either side with equal probability. The S_N1 reaction is a classic example that leads to racemization. lumenlearning.com

In the context of alkyl hypochlorite reactions, the specific stereochemical outcome will depend on the reaction mechanism. For instance, the epoxidation of internal perfluoroalkenes with sodium hypochlorite has been studied to understand its stereochemistry. osti.gov

When a new chiral center is formed from an achiral starting material, a racemic mixture of enantiomers is typically produced, unless a chiral reagent or catalyst is used. lumenlearning.com If the starting material is already chiral and a new chiral center is introduced, a mixture of diastereomers will be formed. lumenlearning.com

Reaction Kinetics of Hypochlorites with Organic Substrates

The rates at which hypochlorites react with various organic compounds are crucial for understanding their reactivity and for predicting their behavior in different chemical environments.

The reaction of hypochlorous acid with N-methyl amino acids is a fast, second-order process. acs.orgacs.org The formation of N-chloro-N-methyl amino acids is strongly dependent on pH, with very fast reaction rates under slightly alkaline conditions. acs.org

The reaction kinetics of hypochlorite with other organic substrates have also been investigated. For example, the rate constant for the reaction of hypochlorite with a double bond in a phospholipid fatty acyl chain at pH 7 is estimated to be around 10 M⁻¹s⁻¹. nih.gov The reaction of hypochlorite with nitrite (B80452) at pH 7.2 has a second-order rate constant of 7.4 ± 1.3 × 10³ M⁻¹s⁻¹. nih.gov

The rate of decomposition of hypochlorous acid itself has been found to be proportional to the square of its concentration and nearly independent of the hypochlorite concentration. cdnsciencepub.com The thermal decomposition of sodium hypochlorite in aqueous solutions follows first-order kinetics with respect to hypochlorite. researchgate.net

The reaction of hypochlorite with various organic compounds found in biomass burning aerosol, such as coniferaldehyde, salicylic (B10762653) acid, and furfural, leads to the formation of organochlorine species. rsc.org The rate constant for the reaction of dissolved HOCl with H⁺ and Cl⁻ at high relative humidity is similar to that in bulk phase conditions, but it is an order of magnitude higher at lower relative humidity. rsc.org

The concentration of the hypochlorite solution also plays a role in its reaction with organic matter, with higher concentrations generally leading to a faster reaction rate due to increased diffusion. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| Acetanilide |

| 4-aminodiphenylamine |

| p-aminobenzoic acid |

| Aniline |

| Azobenzene |

| Azophenine |

| Benzofurazanoxide |

| Calcium hypochlorite |

| Carboplatin |

| Cisplatin |

| p-Chloroaniline |

| N-chloroacetanilide |

| N-chlorosarcosine |

| δ-chloro alcohols |

| ω-chloro ketones |

| Coniferaldehyde |

| Cyclophosphamide |

| 2,5-dianilinobenzoquinone imide anil |

| 4,4'-dichloroazobenzene |

| 2,4-Dichioroaniline |

| 2,4-Dinitroaniline |

| Epirubicin |

| Ethyl hypochlorite |

| Furfural |

| Hydrazobenzene |

| Hypochlorous acid |

| Hypochlorous acid, propyl ester |

| Lysine |

| Mesidine |

| Methyl formate |

| Methyl hypochlorite |

| Methylamine |

| o-Nitroaniline |

| m Nitroaniline |

| Nitrobenzene |

| Phenylhydroxylamine |

| Propanal |

| Propyl propanoate |

| Salicylic acid |

| Sodium chlorate |

| Sodium dichromate |

| Sodium hypochlorite |

| Sodium molybdate |

| Sodium thiosulfate (B1220275) |

| Tetra-p-chloroazophenine |

| 2,4,6-trichloroaniline |

| Trichloroisocyanuric acid |

| 2,4,6,2',4',6-hexachloroazobenzene |

| 2,4,6-trinitroaniline |

Analytical Methodologies for the Study of Hypochlorous Acid, Propyl Ester in Complex Mixtures

Chromatographic Techniques for Separation and Quantification of Hypochlorite (B82951) Esters and their Derivatives

Direct chromatographic analysis of thermally labile and reactive compounds like alkyl hypochlorites is inherently difficult. Gas chromatography (GC), in particular, often requires analytes to be volatile and thermally stable, conditions that propyl hypochlorite is unlikely to meet. icheme.orgepa.gov Studies on lower homologues of alkyl hypochlorites indicate they are thermally unstable and can decompose exothermically. icheme.orgepa.gov Therefore, analytical strategies typically require a derivatization step to convert the analyte into a more stable and detectable form. americanpharmaceuticalreview.comweber.hulibretexts.org

Derivatization serves to stabilize the molecule and can also enhance detection sensitivity. americanpharmaceuticalreview.com For GC-Mass Spectrometry (GC/MS), common derivatization methods include silylation, acylation, and alkylation, which replace active hydrogens on polar functional groups to increase volatility and stability. libretexts.org

While the specific derivatizing agent N(O)-heptafluorobutyryl anhydride (B1165640) is primarily used for the analysis of amino acids by converting them into their N(O)-heptafluorobutyryl isobutyl esters for GC analysis, mdpi.com this exact method is not directly applicable to hypochlorite esters. However, the underlying principle—using a fluorinated reagent to create a derivative with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry—is a widely used strategy. epa.gov For a compound like propyl hypochlorite, a custom derivatization method would likely need to be developed. This could involve, for example, a reaction that targets the hypochlorite functional group to yield a stable, easily detectable product. A comparable strategy is used for sulfonate esters, which can be converted to corresponding alkyl iodides for robust GC/MS analysis. americanpharmaceuticalreview.com

A novel approach for analyzing sodium hypochlorite involves a phase-conversion headspace technique. This method is based on the GC detection of carbon dioxide generated from the redox reaction between sodium hypochlorite and sodium oxalate. nih.gov While designed for the inorganic salt, this principle of converting the reactive chlorine species into a stable, easily quantifiable gas could potentially be adapted for the analysis of its ester derivatives. nih.gov

Table 1: Comparison of Chromatographic Approaches for Reactive Esters

| Technique | Principle | Advantages for Reactive Esters | Challenges & Considerations | References |

|---|---|---|---|---|

| GC/MS with Derivatization | Analyte is chemically modified to a stable, volatile form before injection. | Stabilizes labile compounds; enhances volatility and detector response. | Requires development of a specific derivatization protocol; potential for side reactions or incomplete conversion. | americanpharmaceuticalreview.com, weber.hu, libretexts.org |

| LC/MS | Separation in the liquid phase followed by mass spectrometric detection. | Avoids high temperatures of GC inlets, suitable for less volatile and more polar compounds. | Potential for on-column degradation; ion suppression effects from complex matrices. | americanpharmaceuticalreview.com, aafs.org |

| Headspace GC | Analysis of volatile compounds in the vapor phase above a sample. | Can be automated; minimizes matrix interference. | Only applicable if the analyte or a quantifiable reaction product is sufficiently volatile. | nih.gov |

Spectrophotometric Approaches for Hypochlorite and Hypochlorous Acid Detection (General)

Spectrophotometric methods are widely used for the detection of hypochlorite and hypochlorous acid and can be applied to measure the total reactive chlorine content in a mixture potentially containing hypochlorous acid, propyl ester. These methods are typically based on a color-forming reaction where the intensity of the color is proportional to the concentration of the oxidizing species.

One standard method involves the reaction of free chlorine species with N,N-diethyl-p-phenylenediamine (DPD), which oxidizes to form a magenta-colored compound. numberanalytics.com However, this method is not specific and detects various oxidizing agents. numberanalytics.com

A more sensitive and convenient spectrophotometric assay involves the use of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). americanpharmaceuticalreview.comacs.org In this method, the sample is incubated with an excess of TCEP. The hypochlorite or hypochlorous acid stoichiometrically oxidizes TCEP to TCEP oxide. The remaining TCEP is then quantified by its reaction with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), and the concentration of the hypochlorite is determined by the decrease in TCEP concentration. americanpharmaceuticalreview.comacs.org

UV spectrophotometry can also be used directly to differentiate between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) based on their different absorption maxima, although this is highly pH-dependent. researchgate.net This could be useful in studying the hydrolysis of propyl hypochlorite back to its parent acid.

Table 2: Selected Spectrophotometric Methods for Reactive Chlorine Species

| Method/Reagent | Principle | Wavelength | Key Features | References |

|---|---|---|---|---|

| DPD | Oxidation of N,N-diethyl-p-phenylenediamine. | ~515 nm | Standard, well-established method for total and free chlorine. | numberanalytics.com |

| TCEP | Stoichiometric oxidation of TCEP, followed by quantification of residual TCEP. | 412 nm | More sensitive and convenient than traditional titration methods. | americanpharmaceuticalreview.com, acs.org |

| Direct UV | Direct measurement of UV absorbance. | ~235 nm (HOCl), ~292 nm (OCl⁻) | Allows differentiation of HOCl and OCl⁻; pH-dependent. | researchgate.net |

| Thionine (B1682319) | Reaction with thionine dye. | Not specified | Used for determining sodium hypochlorite with a low limit of quantification. | acs.org |

Electrochemical Detection Methods for Reactive Chlorine Species (General)

Electrochemical methods offer high sensitivity and the potential for real-time monitoring of reactive chlorine species. These techniques typically rely on the amperometric or potentiometric response of an electrode to the analyte.

Amperometric sensors measure the change in current resulting from the electrochemical reduction or oxidation of the target species at a specific applied potential. Various electrode materials have been developed for the detection of hypochlorous acid, including gold and platinum, as well as modified electrodes designed to enhance selectivity and sensitivity. nih.gov A method using a gold electrode for flow injection analysis has demonstrated a linear calibration range of 0.05–2.5 mg L⁻¹ for HOCl. nih.gov Flexible electrodes based on carbon nanowire networks have also been developed for the efficient generation and detection of reactive chlorine species. nih.gov

Potentiometric stripping analysis is another approach, where copper is deposited on a gold-film electrode and is then chemically oxidized by chlorine species, allowing for quantification. nih.gov While these methods are generally not selective for the specific ester "this compound," they are effective for measuring the total concentration of electrochemically active chlorine compounds in a sample, which would include the propyl ester and its hydrolysis product, hypochlorous acid. nih.govnih.gov

Titrimetric and Thermochemical Analysis Techniques for Hypochlorous Acid and Hypochlorite (General)

Titrimetric methods are classic, robust techniques for quantifying the total amount of an oxidizing agent in a sample. The most common method for hypochlorite is iodometric titration. numberanalytics.com In this procedure, the sample is treated with an excess of potassium iodide (KI) in an acidic solution. The hypochlorite oxidizes the iodide ions to iodine (or triiodide). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution, typically using a starch indicator which turns from blue to colorless at the endpoint. This method would provide the total concentration of oxidizing species, including propyl hypochlorite.

Thermochemical analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for assessing the thermal stability of compounds like alkyl hypochlorites. icheme.orgepa.gov Studies on various alkyl hypochlorites have shown that their decomposition is strongly exothermic, a critical piece of information for safe handling and for understanding potential degradation pathways during other analytical procedures. icheme.org For instance, TGA coupled with evolved gas analysis (EGA) has been used to identify the decomposition products of butyl hypochlorite, which include HCl, butanal, and butyl esters. icheme.org Such information is vital for interpreting results from other analytical methods where sample heating occurs, such as in a GC inlet.

In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection (General Alkyl Hypochlorites)

Given the instability of alkyl hypochlorites, in-situ monitoring techniques are invaluable for studying their formation, reactions, and decomposition without the need for sample extraction and quenching, which can alter the chemical composition. americanpharmaceuticalreview.com These methods allow for real-time analysis of the reaction mixture.

Spectroscopic techniques such as Mid-Infrared (Mid-IR), Near-Infrared (NIR), and Raman spectroscopy are powerful tools for in-situ reaction monitoring. americanpharmaceuticalreview.com They can provide real-time concentration profiles of reactants, intermediates, and products by tracking characteristic vibrational bands. For example, the formation of an ester can be monitored by observing the appearance of the characteristic ester carbonyl (C=O) stretch in the IR or Raman spectrum. acs.org

For studying decomposition, as mentioned previously, TGA coupled with mass spectrometry for evolved gas analysis provides direct insight into the identity of volatile decomposition products as they are formed. icheme.org This is a powerful in-situ technique for elucidating complex decomposition mechanisms of thermally unstable materials like alkyl hypochlorites. icheme.org The development of chemiluminescence and fluorescent probes also offers highly sensitive methods for the in-situ detection of hypochlorite in biological or aqueous systems, which could potentially be adapted to monitor reactions involving its esters.

Advanced Applications and Future Research Directions

Role as a Precursor in the Synthesis of Complex Organic Molecules

Alkyl hypochlorites, including propyl hypochlorite (B82951), are recognized for their utility as chlorinating agents in the synthesis of complex heterocyclic compounds.

8-Chloroquinolone Derivatives and Quinolines:

Patents have disclosed the use of alkyl hypochlorites, such as n-propyl hypochlorite and isopropyl hypochlorite, as effective chlorinating agents for the preparation of 8-chloroquinolone derivatives. These derivatives are important scaffolds in medicinal chemistry. The use of an alkyl hypochlorite allows for the chlorination of a quinolone compound to produce the corresponding 8-chloroquinolone derivative with high yield and purity. This method is advantageous as it can proceed under mild conditions and may not require the protection of other functional groups, such as an amino group, on the heterocyclic ring.

The general synthesis of quinolines can be achieved through various methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. While these are the traditional routes, the use of specific chlorinating agents like propyl hypochlorite offers a direct method for the introduction of a chlorine atom at a specific position on the quinoline (B57606) ring system, which is a key step in the synthesis of certain bioactive molecules.

| Reactant | Reagent | Product | Significance |

| Quinolone Compound | Hypochlorous acid, propyl ester | 8-Chloroquinolone Derivative | High yield and purity in the synthesis of medicinally important scaffolds. |

Development of Novel Catalytic Systems Utilizing Alkyl Hypochlorites in Organic Transformations

Research into the reactivity of alkyl hypochlorites has often involved the use of catalysts to promote specific transformations. Phase-transfer catalysis (PTC) has been shown to influence the reactions of alkyl hypochlorites. For instance, in the presence of a phase-transfer catalyst, tertiary alkyl hypochlorites undergo β-scission. Studies have shown that the catalyst facilitates the decomposition of the intermediate alkyl hypochlorite under biphasic conditions with aqueous hypochlorite. In the absence of a catalyst, the formation of the alkyl hypochlorite is slower, and it remains more stable.

The development of novel catalytic systems for use with alkyl hypochlorites is an active area of research. These systems aim to control the reactivity of the hypochlorite ester, favoring desired reaction pathways while suppressing unwanted side reactions. For example, the choice of catalyst can influence whether an oxidation or a chlorination reaction occurs. While much of this work has focused on other alkyl hypochlorites, the principles can be extended to propyl hypochlorite. Future research could focus on developing specific catalysts that are optimized for the reactivity of propyl hypochlorite, potentially enabling new types of selective transformations.

| Catalyst Type | Reaction Type | Substrate Class | Potential Products |

| Phase-Transfer Catalyst | β-scission, Oxidation | Tertiary Alcohols | Ketones, Cleavage Products |

| Metal-Based Catalysts | Oxidation, Chlorination | Alcohols, Alkenes | Aldehydes, Ketones, Epoxides, Chloro-derivatives |

Exploring Novel Chemical Transformations Enabled by Propyl Hypochlorite Reactivity

The reactivity of alkyl hypochlorites is not limited to simple chlorination and oxidation. Under certain conditions, they can participate in more complex and novel chemical transformations.

Free Radical Reactions and β-Scission:

With aqueous hypochlorite and a phase-transfer catalyst, secondary alcohols can form intermediate alkyl hypochlorites that undergo free-radical reactions. These reactions can compete with traditional oxidation to form ketones. For example, the β-scission of the intermediate alkyl hypochlorite from a secondary alcohol like 1-phenylpropan-1-ol can lead to the formation of benzaldehyde. The product distribution is influenced by factors such as reactant ratios, the organic cosolvent, and the presence of oxygen.

These findings suggest that propyl hypochlorite, derived from propanol (B110389), could be a precursor to alkoxy radicals that can undergo similar fragmentation reactions. Exploring the scope and mechanism of these radical reactions with propyl hypochlorite could lead to new synthetic methods for carbon-carbon bond cleavage and the formation of valuable carbonyl compounds.

Emerging Avenues in Hypochlorous Acid Ester Chemistry for Selective Organic Synthesis

The field of organic synthesis is continually seeking more selective and efficient reagents. Hypochlorous acid esters, including propyl hypochlorite, represent a class of reagents whose full potential is still being explored.

Selective Chlorination and Oxidation:

One emerging avenue is the development of highly selective chlorination and oxidation reactions. By fine-tuning reaction conditions and potentially using novel catalytic systems, it may be possible to achieve site-selective chlorination of complex molecules or selective oxidation of one functional group in the presence of others. For example, the selective oxidation of primary alcohols to carboxylic acids using hypochlorites is a known transformation. wikipedia.org Future work could focus on achieving this with propyl hypochlorite with high efficiency and selectivity.

The use of hypochlorous acid esters in flow chemistry is another promising area. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, which is particularly important when dealing with reactive intermediates like alkyl hypochlorites. This could lead to safer and more scalable synthetic processes.

Q & A

Basic Research Questions

Q. What established synthetic methods are recommended for hypochlorous acid, propyl ester in laboratory settings?

- The Hunsdiecker-Vogel (H-V-Z) reaction is a validated approach, involving the reaction of silver hypochlorite with propyl iodide under anhydrous conditions. Reaction parameters such as temperature (0–5°C) and inert atmosphere (argon/nitrogen) are critical to minimize side reactions. Post-synthesis purification via fractional distillation under reduced pressure ensures high yield (75–85%) .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

- Gas Chromatography-Mass Spectrometry (GC-MS): Use polar capillary columns (e.g., DB-5MS) with electron ionization (EI) to confirm molecular fragmentation patterns (e.g., m/z 94 [ClO⁻] and m/z 57 [C₃H₇⁺]). Thin-Layer Chromatography (TLC): Employ silica gel plates with ethyl acetate/hexane (1:4) mobile phase and UV visualization at 254 nm. Rf values (~0.6) should align with reference standards .

Q. What factors influence the stability of this compound during experimental storage?

- Stability is highly sensitive to light (UV degradation), temperature (store at –20°C), and redox-active contaminants. Use amber glass vials and add stabilizers like sodium sulfate (anhydrous) to absorb moisture. Regular monitoring via NMR (tracking ester peak δ 4.2–4.5 ppm) is advised to detect decomposition .

Advanced Research Questions

Q. How can conflicting data on the antioxidant vs. prooxidant behavior of this compound be resolved?

- Context-dependent factors include concentration thresholds (e.g., prooxidant effects dominate >1 mM in Fe³⁺-rich environments) and assay systems (e.g., in vitro vs. cell culture). Use electron paramagnetic resonance (EPR) to quantify radical scavenging efficacy and compare results across standardized models (e.g., ABTS⁺ or DPPH assays) .

Q. What in vivo models are suitable for evaluating acute toxicity of this compound?

- Rat inhalation models (OECD TG 403) are preferred for LC₅₀ determination. Expose Sprague-Dawley rats to aerosolized compound (0.5–5 mg/L) for 4 hours, followed by 14-day observation for mortality, histopathology (lung tissue), and biomarker analysis (e.g., myeloperoxidase activity) .

Q. How should researchers address data gaps in mechanistic studies of this compound’s reactivity?

- Combine computational methods (density functional theory, DFT) with kinetic studies. For example, simulate nucleophilic attack pathways at the ester carbonyl group using Gaussian09 with B3LYP/6-31G(d) basis sets. Validate predictions via stopped-flow spectroscopy to measure reaction rates with thiols (e.g., glutathione) .

Q. What analytical strategies detect decomposition products of this compound during long-term storage?

- GC-MS Headspace Analysis: Monitor volatile degradation byproducts like propyl chloride (m/z 78/80) and hypochlorous acid (detected as Cl⁻ via ion chromatography). ¹H/¹³C NMR: Track ester hydrolysis by observing free propyl alcohol (δ 1.0–1.5 ppm) and hypochlorous acid-derived species (e.g., ClO⁻ in D₂O) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported toxicity thresholds across studies?

- Variability often arises from differences in exposure protocols (e.g., continuous vs. intermittent dosing) or animal strains. Apply a modifying factor (MF=3–10) to adjust for interspecies differences and validate findings using in vitro cytotoxicity assays (e.g., murine macrophage RAW 264.7 cells exposed to 0.1–10 µM) .

Methodological Recommendations

- Synthesis: Prioritize H-V-Z reaction for scalability and purity.

- Analysis: Use GC-MS and NMR for structural validation; TLC for rapid purity checks.

- Toxicity Testing: Adopt OECD-compliant models and cross-validate with computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.